HEPES sodium

描述

Foundational Role and Classification within Zwitterionic Buffers

HEPES sodium salt belongs to a class of compounds known as zwitterionic buffers, which are characterized by having both a positive and a negative charge on the same molecule, resulting in a net neutral charge. thomassci.combostonbioproducts.com This dual-charge nature allows them to be highly soluble in polar solvents like water while having low permeability to biological membranes. bostonbioproducts.com

Specifically, HEPES is one of the original "Good's buffers," a series of twenty buffers developed by Dr. Norman E. Good and his colleagues in the mid-1960s. bostonbioproducts.comhopaxfc.com These buffers were designed to overcome the limitations of previously available buffers, which were often toxic or reactive in biological systems. hopaxfc.com Good's buffers, including HEPES, were selected based on a set of desirable criteria for biological research:

pKa value between 6.0 and 8.0 : This range is ideal for maintaining physiological pH. bostonbioproducts.comhopaxfc.com

High water solubility : Essential for use in aqueous biological systems. bostonbioproducts.comhopaxfc.com

Low solubility in organic solvents and low cell membrane permeability : This prevents the buffer from accumulating inside cells. bostonbioproducts.comhopaxfc.com

Minimal salt and temperature effects on pKa : Ensures stable buffering capacity under varying experimental conditions. bostonbioproducts.com

Limited interaction with metal ions : HEPES shows negligible binding to metal ions like magnesium and calcium, which is crucial for studying enzymes that might be inhibited by metal chelation. sigmaaldrich.comwikipedia.org

Chemical stability and resistance to enzymatic degradation : Ensures the buffer remains effective throughout an experiment. bostonbioproducts.comhopaxfc.com

Biochemical inertness : The buffer should not participate in or influence biological reactions. bostonbioproducts.com

Low absorbance in the UV and visible light spectrum : Prevents interference with spectrophotometric assays. bostonbioproducts.comhopaxfc.com

At most biological pH levels, the HEPES molecule is zwitterionic, making it an effective all-purpose buffer for a wide range of research applications. sigmaaldrich.commpbio.com

Table 1: Physicochemical Properties of this compound Salt

| Property | Value |

|---|---|

| CAS Number | 75277-39-3 sigmaaldrich.comrpicorp.com |

| Molecular Formula | C₈H₁₇N₂O₄SNa sigmaaldrich.comrpicorp.com |

| Molecular Weight | 260.3 g/mol sigmaaldrich.comrpicorp.com |

| Appearance | White crystalline powder advancionsciences.comsigmaaldrich.com |

| Useful pH Range | 6.8 - 8.2 thomassci.comwikipedia.org |

| pKa at 20-25°C | ~7.5 hopaxfc.comsigmaaldrich.com |

Historical Development and Adoption in Biochemical Methodologies

Before the 1960s, biological researchers had limited options for effective and non-toxic hydrogen ion buffers. hopaxfc.com Recognizing this gap, Dr. Norman E. Good at Michigan State University set out to develop a new series of buffers specifically for biological research. hopaxfc.com In 1966, Good and his team introduced a set of twelve buffers that met their stringent criteria for biological compatibility. hopaxfc.com HEPES, with a pKa of 7.48 at 25°C, was among this initial group. hopaxfc.com

The development of Good's buffers was a significant advancement, providing researchers with reliable tools to control pH in their experiments without the adverse effects of earlier buffering agents. hopaxfc.com HEPES and its sodium salt quickly gained widespread adoption in various biochemical methodologies. It is particularly prominent in cell culture because it maintains physiological pH more effectively than traditional bicarbonate buffers, especially in environments without controlled CO₂ levels. thomassci.comwikipedia.org The stability of its dissociation constant with temperature changes also makes it a superior buffer for maintaining enzyme structure and function at low temperatures. thomassci.com

The versatility of HEPES has led to its use in a broad array of applications, including immunological assays, transfection protocols, and as a running buffer in techniques like surface plasmon resonance (SPR) to study biomolecular interactions. mpbio.combostonbioproducts.com Its ability to not affect metal substrates also made it a buffer of choice for certain electron microscopy techniques. mpbio.com

Table 2: Examples of Original Good's Buffers (1966)

| Buffer | pKa at 25°C |

|---|---|

| MES | 6.10 |

| PIPES | 6.76 |

| TES | 7.40 |

| HEPES | 7.48 |

| Tricine | 8.05 |

| Bicine | 8.26 |

This table highlights a selection of the original buffers introduced by Norman E. Good and his team, with data sourced from Hopax Fine Chemicals. hopaxfc.com

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

75277-39-3 |

|---|---|

分子式 |

C8H18N2NaO4S |

分子量 |

261.30 g/mol |

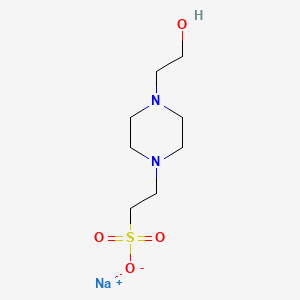

IUPAC 名称 |

sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate |

InChI |

InChI=1S/C8H18N2O4S.Na/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14); |

InChI 键 |

VFXZKNGPBLVKPC-UHFFFAOYSA-N |

手性 SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |

规范 SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)O.[Na] |

其他CAS编号 |

75277-39-3 |

Pictograms |

Irritant |

相关CAS编号 |

103404-87-1 |

同义词 |

4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt |

产品来源 |

United States |

Physicochemical Principles of Hepes Sodium Salt Buffering

Zwitterionic Molecular Structure and Protonation Equilibria

At the core of HEPES's buffering capacity is its zwitterionic nature. The molecule possesses both a sulfonic acid group with a low pKa value (around 3) and a piperazine (B1678402) ring with two nitrogen atoms, one of which has a pKa value near physiological pH. wikipedia.orgunc.edu This dual functionality allows it to act as both a proton donor and acceptor.

Defined pH Buffering Range and Capacity Considerations

HEPES is most effective as a buffer within a pH range of 6.8 to 8.2. itwreagents.combiocompare.com This range is centered around its second pKa (pKa2), which is approximately 7.5 at 25°C. unc.edu The buffering capacity is maximal at a pH equal to its pKa, where the concentrations of the protonated (acid) and deprotonated (base) forms are equal. pg.edu.pl The useful buffering range is generally considered to be pKa ± 1 pH unit. itwreagents.com

The concentration of the HEPES buffer is a critical factor in its buffering capacity. A higher buffer concentration provides a greater capacity to resist pH changes upon the addition of an acid or base. In cell culture applications, HEPES is typically used at concentrations ranging from 10 to 25 mM. itwreagents.com

Table 1: General Properties of HEPES Buffer

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₇N₂NaO₄S |

| Molecular Weight | 260.29 g/mol |

| pKa at 25°C | ~7.5 |

| Useful pH Range | 6.8 - 8.2 |

| Typical Concentration in Cell Culture | 10 - 25 mM |

Thermal Dependence of pKa and Buffering Efficiency

The pKa of HEPES is sensitive to temperature changes. As the temperature increases, the pKa of HEPES decreases. This phenomenon is an important consideration for experiments conducted at temperatures other than ambient, such as in cell culture incubators (typically 37°C). The change in pKa with temperature (ΔpKa/°C) for HEPES is approximately -0.014. itwreagents.com This means that a buffer prepared to a specific pH at room temperature will have a lower pH at 37°C. Therefore, it is crucial to adjust the pH of a HEPES buffer at the temperature at which it will be used.

Table 2: Temperature Dependence of HEPES pKa

| Temperature (°C) | Approximate pKa |

|---|---|

| 20 | 7.55 |

| 25 | 7.48 |

| 37 | 7.31 |

Note: These values are approximate and can be influenced by buffer concentration.

Osmolality and Ionic Strength Effects in Experimental Systems

The addition of a buffer to a medium will inevitably affect its osmolality and ionic strength, which are critical parameters in biological systems, particularly in cell culture. Osmolality refers to the total concentration of all solutes in a solution, while ionic strength is a measure of the concentration of ions in that solution. uspbpep.com

HEPES, being a zwitterionic molecule, has a complex effect on ionic strength. While the zwitterionic form itself does not contribute directly to the ionic strength in the same way a simple salt does, the presence of the charged sulfonic acid and piperazine groups means it does have electrostatic interactions within the solution. stackexchange.comresearchgate.net The ionic strength of a HEPES buffer solution will depend on the pH and the concentration of the buffer. When preparing a HEPES buffer, titrating with a strong base like sodium hydroxide (B78521) (NaOH) will introduce sodium ions, thereby increasing the ionic strength. sigmaaldrich.com It is important to consider these effects, as significant changes in osmolality and ionic strength can impact cell viability and function. For instance, a 0.1 M HEPES solution can significantly increase the osmotic pressure of a medium. hopaxfc.com

Comparative Buffer Performance in Biological Media

The choice of a buffering system is critical for the success of many biological experiments. HEPES is often compared to other common buffering systems, namely carbonate-bicarbonate and phosphate-based buffers.

Comparative Analysis with Carbonate-Bicarbonate Buffering Systems

The sodium bicarbonate/carbon dioxide (NaHCO₃/CO₂) system is the most common physiological buffer used in cell culture media. wikipedia.org However, it has some limitations. The pKa of the bicarbonate system is about 6.1 at 37°C, which is outside the optimal physiological pH range of 7.2-7.4 for most cell lines. researchgate.net This makes it less effective at buffering against alkaline shifts. Furthermore, the buffering capacity of the bicarbonate system is dependent on the concentration of dissolved CO₂ in the atmosphere, requiring a controlled CO₂ environment, typically in an incubator. wikipedia.org

HEPES offers a significant advantage in this regard as its buffering capacity is independent of the CO₂ concentration. sigmaaldrich.com This makes it ideal for experiments that require prolonged handling of cells outside of a CO₂ incubator. HEPES has a pKa closer to the physiological pH, providing more effective buffering in the 7.2-7.6 range. itwreagents.com However, unlike bicarbonate, HEPES does not provide any nutritional benefits to the cells. nih.gov In some applications, a combination of both bicarbonate and HEPES is used to leverage the advantages of both systems. nih.gov

Table 3: Comparison of HEPES and Carbonate-Bicarbonate Buffers

| Feature | HEPES | Carbonate-Bicarbonate |

|---|---|---|

| pKa (at 37°C) | ~7.3 | ~6.1 |

| Optimal Buffering pH | 7.2 - 7.6 | Less effective in physiological range |

| CO₂ Dependence | Independent | Dependent |

| Nutritional Value | None | Provides bicarbonate ions |

| Use Outside Incubator | Suitable | Prone to pH shifts |

Comparative Analysis with Phosphate-Based Buffers

Phosphate-buffered saline (PBS) is another widely used biological buffer. The phosphate (B84403) buffer system has a pKa2 of approximately 7.2, making it effective at physiological pH. psu.edu However, there are several key differences in performance when compared to HEPES.

One significant issue with phosphate buffers is their tendency to precipitate in the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are common components of cell culture media. hopaxfc.com HEPES, in contrast, has a negligible tendency to bind to these ions, making it more suitable for such applications. wikipedia.org Furthermore, phosphate buffers can inhibit certain enzymatic reactions, whereas HEPES is generally considered to be more biochemically inert. hopaxfc.com In terms of cell viability, some studies suggest that HEPES can support higher maximum cell density compared to PBS. chemicalbook.com

Table 4: Comparison of HEPES and Phosphate-Based Buffers

| Feature | HEPES | Phosphate-Based Buffers (e.g., PBS) |

|---|---|---|

| pKa2 (at 25°C) | ~7.5 | ~7.2 |

| Precipitation with Divalent Cations | No | Yes |

| Interaction with Enzymes | Generally inert | Can be inhibitory |

| Cell Viability | Can support high cell density | May be lower in some cases |

Comparative Analysis with Tris(hydroxymethyl)aminomethane (Tris) Buffers

Tris(hydroxymethyl)aminomethane, commonly known as Tris, is another widely used buffer in biological and biochemical research. yacooscience.comchemicalbook.com While both HEPES and Tris are common choices, they possess distinct properties that make them suitable for different experimental conditions.

pKa and Buffering Range: HEPES has a pKa of about 7.5 at 25°C, making it most effective in the neutral pH range of 6.8 to 8.2. wikipedia.orgyacooscience.comhopaxfc.com In contrast, Tris is a weak base with a pKa of approximately 8.1 at 25°C, positioning its optimal buffering range at a more alkaline pH of 7.1 to 9.1. researchgate.netyacooscience.comhopaxfc.com Therefore, HEPES is generally superior for maintaining pH at or near physiological levels (~7.4), while Tris is better suited for applications requiring a slightly basic environment. researchgate.netresearchgate.net

Temperature Dependence: A significant difference lies in their pKa's sensitivity to temperature. The pKa of Tris shows a substantial decrease as temperature increases (ΔpKa/°C = -0.028 to -0.031), which can lead to significant pH shifts during experiments with temperature changes. hopaxfc.com For instance, a Tris buffer prepared at 4°C with a pH of 8.4 will have a pH of 7.4 at 37°C. chemicalbook.comyacooscience.com HEPES exhibits a much smaller change in pKa with temperature (ΔpKa/°C = -0.014), offering greater pH stability across a range of temperatures. itwreagents.comhopaxfc.comsigmaaldrich.com

Chemical Interactions: Tris contains a primary amine group and can interact with certain enzymes and aldehydes. reachdevices.com It can also interfere with some protein assays. HEPES is generally considered more inert and has negligible interactions with most metal ions. wikipedia.orgyacooscience.com However, Tris has the advantage of not precipitating with calcium or magnesium ions. chemicalbook.comyacooscience.com

Ionic Properties and Applications: HEPES is a zwitterionic buffer, meaning it carries both positive and negative charges but has no net charge at its isoelectric point. hopaxfc.com This property, along with its negative charge at working pH, makes it suitable for cation exchange chromatography. yacooscience.comhopaxfc.com Tris, carrying a positive charge, is not recommended for this application but is widely used in electrophoresis and as a solvent for nucleic acids and proteins. yacooscience.com The ionic strength of HEPES and Tris buffers at the same concentration and pH can also differ significantly; for example, a 1.0 M HEPES solution at pH 7.5 has a much lower conductivity than a 1.0 M Tris solution at the same pH. hamptonresearch.com

Interactive Data Table: HEPES vs. Tris Buffers

| Feature | HEPES Sodium Salt | Tris(hydroxymethyl)aminomethane (Tris) |

|---|---|---|

| pKa (at 25°C) | ~7.5 researchgate.netsigmaaldrich.comhopaxfc.com | ~8.1 researchgate.netyacooscience.comhopaxfc.com |

| Effective pH Range | 6.8 – 8.2 wikipedia.orgyacooscience.com | 7.1 – 9.1 yacooscience.comhopaxfc.com |

| ΔpKa/°C | -0.014 itwreagents.comhopaxfc.comsigmaaldrich.com | -0.028 to -0.031 hopaxfc.com |

| Molecular Structure | Piperazine ring, sulfonic acid group (Zwitterionic) hopaxfc.com | Three hydroxymethyl groups, one amino group (Weak base) hopaxfc.com |

| Metal Ion Interaction | Negligible binding wikipedia.orgreagent.co.uk | Does not precipitate with Ca²⁺, Mg²⁺ chemicalbook.comyacooscience.com |

| Suitability for Cation Exchange Chromatography | Well-suited yacooscience.comhopaxfc.com | Should be avoided yacooscience.com |

Comparative Analysis with Other Piperazine-Derived Good's Buffers (e.g., MOPS, TES, DIPSO)

HEPES belongs to a family of piperazine-derived sulfonic acid buffers developed by Norman Good and his colleagues. wikipedia.orgreagent.co.uk These buffers, including MOPS, TES, and DIPSO, share common characteristics such as high water solubility, membrane impermeability, and minimal interference with biological processes. yacooscience.cominterchim.fr However, they differ in their pKa values and, consequently, their optimal buffering ranges, making them suitable for different applications.

MOPS (3-(N-morpholino)propanesulfonic acid): MOPS has a pKa of 7.2 at 25°C, with a useful pH range of 6.5-7.9. huji.ac.ilsigmaaldrich.com Its pKa is slightly lower than that of HEPES. MOPS is particularly favored for RNA electrophoresis in denaturing gels because Tris-based buffers are considered unsuitable for RNA, which is unstable in slightly alkaline solutions. huji.ac.il While both HEPES and MOPS are used in cell culture, some studies have found MOPS to be toxic to certain mammalian cells at concentrations above 20 mM, whereas HEPES can be well-tolerated. cdmf.org.br In one study comparing the two for co-culture experiments, a HEPES-buffered medium was found to be more suitable for maintaining keratinocyte viability while supporting microbial growth. cdmf.org.brnih.gov

TES (N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid): TES has a pKa of 7.4 at 25°C, very close to that of HEPES, and an effective buffering range of 6.8-8.2. sigmaaldrich.comhopaxfc.com Structurally similar to Tris, it also contains hydroxymethyl groups but possesses a sulfonic acid group like HEPES. Its buffering characteristics are quite similar to HEPES, and it is often used in similar applications.

DIPSO (3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid): DIPSO has a pKa of 7.6 at 25°C and a useful pH range of 7.0-8.2. huji.ac.ilhopaxfc.com Its buffering range is comparable to that of HEPES and TES. Like other Good's buffers, it is valued for its compatibility with biological systems.

The choice among these piperazine-derived buffers often depends on the specific pH required for an experiment. yacooscience.com While HEPES is a versatile, all-purpose buffer for physiological pH ranges, alternatives like MOPS are preferred for specific applications like RNA gel electrophoresis due to their particular chemical properties and pKa values. thomassci.comhuji.ac.il

Interactive Data Table: Comparison of Piperazine-Derived Good's Buffers

| Buffer | pKa (at 25°C) | Useful pH Range |

|---|---|---|

| HEPES | 7.48 - 7.5 sigmaaldrich.comhopaxfc.comsigmaaldrich.com | 6.8 – 8.2 wikipedia.orgsigmaaldrich.com |

| MOPS | 7.20 huji.ac.ilsigmaaldrich.com | 6.5 – 7.9 sigmaaldrich.com |

| TES | 7.40 sigmaaldrich.comhopaxfc.com | 6.8 – 8.2 sigmaaldrich.comhopaxfc.com |

| DIPSO | 7.60 huji.ac.ilhopaxfc.com | 7.0 – 8.2 huji.ac.ilhopaxfc.com |

Applications in Cellular and Tissue Culture Methodologies

Formulation of Cell and Tissue Culture Media for pH Homeostasis

The primary role of HEPES sodium salt in culture media is to provide enhanced buffering capacity, complementing the standard sodium bicarbonate buffer system. huankaigroup.com While bicarbonate buffers are effective, they require a controlled atmosphere with a specific CO2 concentration (typically 5-10%) to maintain the desired pH. captivatebio.com HEPES buffers, including the sodium salt, are independent of CO2 levels, offering significant advantages for procedures conducted outside a CO2 incubator. huankaigroup.comcaptivatebio.comiu.edu

The concentration of HEPES in cell culture media is a critical parameter that must be optimized for each cell line to ensure cell viability and normal proliferation. The generally accepted effective concentration range is between 10 mM and 25 mM. sigmaaldrich.comsigmaaldrich.comhuankaigroup.com Concentrations below 10 mM may not provide sufficient buffering capacity to prevent pH fluctuations, while higher concentrations can be cytotoxic to some cell types. huankaigroup.com Therefore, it is crucial to evaluate the potential toxicity of a given HEPES concentration for the specific cell line being used. sigmaaldrich.comsigmaaldrich.com

Table 1: General Guidelines for HEPES Concentration in Cell Culture

| Concentration Range | Efficacy & Potential Effects | Source |

| < 10 mM | May not provide effective pH control. | huankaigroup.com |

| 10 mM - 25 mM | Standard effective range for most cell culture applications. | sigmaaldrich.comsigmaaldrich.comhuankaigroup.com |

| > 25 mM | Increased risk of cytotoxicity; must be tested for specific cell lines. | huankaigroup.com |

In a controlled environment, such as a CO2 incubator, HEPES works in conjunction with the sodium bicarbonate system to provide a very stable pH. biocompare.com However, its key advantage is maintaining pH stability during procedures that must be performed outside the incubator, such as cell passaging, media changes, or microscopy. huankaigroup.comiu.edubiocompare.com Unlike the bicarbonate system, which relies on equilibrium with atmospheric CO2, the buffering capacity of HEPES is not dependent on CO2 concentration, making it superior for maintaining physiological pH in ambient air. thomassci.com

HEPES is reported to be superior to sodium bicarbonate for controlling pH in both tissue and organ culture systems. sigmaaldrich.comsigmaaldrich.com The complex, three-dimensional nature of organ cultures and their often-extended culture periods demand a highly stable pH environment, a requirement that HEPES-based buffers are well-suited to meet.

Advanced Imaging Techniques: Live Cell Microscopy Applications

Live cell imaging is a powerful tool for studying dynamic cellular processes, but it requires maintaining cells in a healthy, physiologically normal state on the microscope stage. iu.edu A stable pH is a critical component of the cellular environment for these experiments. iu.edu HEPES-buffered media are frequently recommended for live cell imaging, especially for short-term observation when a CO2-controlled on-stage incubator is not available. huankaigroup.comiu.edu This is because HEPES can maintain the required pH without the need for a controlled CO2 atmosphere. iu.edu While some older reports from the 1980s suggested potential phototoxicity when exposed to fluorescent light, HEPES remains a widely used and recommended buffer for live cell imaging applications. huankaigroup.comresearchgate.net

Electroporation and Transfection Efficiency Studies in Mammalian Cells

Electroporation is a widely used technique to introduce molecules like DNA, RNA, or proteins into cells by applying an electrical field. upenn.edu The composition of the electroporation buffer is a key factor influencing both cell viability and transfection efficiency. nih.gov HEPES-based buffers are commonly used in these protocols to maintain a stable physiological pH (typically around 7.4) during the procedure. nih.gov The buffer's conductivity, which can be adjusted with various salts, and its osmolality are critical parameters for optimizing electroporation outcomes. nih.gov

Interestingly, one study demonstrated that a pure HEPES solution, without other complex buffer components, could be used to efficiently deliver proteins of various sizes into the cytoplasm of different cell types. nih.gov This method's efficiency was comparable to more expensive commercial systems and appeared to work by facilitating the cellular internalization of protein-HEPES mixtures through endocytosis. nih.gov

Table 2: Impact of Buffer Components in HEPES-Based Electroporation

| Buffer Component | Effect on Electroporation | Research Finding | Source |

| HEPES Base | Maintains stable pH ~7.4. | A HEPES-based buffer was used to systematically explore the effects of buffer composition on cell viability and electro-transfection efficiency. | nih.gov |

| Magnesium (Mg²⁺) | Expands the reversible electroporation range, enhancing cell viability. | Mg²⁺-based buffers were hypothesized to aid in re-establishing ionic homeostasis via ATPase activation, though this enhancement was eliminated by an ATPase inhibitor. | nih.gov |

| Potassium (K⁺) | Generally results in higher electro-transfection efficiency compared to Mg²⁺. | While Mg²⁺ enhanced viability, it was found to hinder electro-transfection efficiency compared to K⁺-based buffers. | nih.gov |

Applications in Molecular and Nucleic Acid Research

Isolation and Analysis of Nucleic Acids

The integrity of nucleic acids is the foundation of most molecular research. HEPES sodium salt plays a significant role in the initial and subsequent analytical steps involving DNA and RNA.

The successful isolation of high-quality nucleic acids is a prerequisite for downstream applications. Extraction protocols must effectively lyse cells to release their contents while simultaneously protecting the target DNA and RNA from degradation. HEPES is a common component in DNA/RNA extraction kits and lysis buffers. yacooscience.comchemicalbook.com

A stable pH environment during extraction is crucial for maintaining the integrity of nucleic acids. hbdsbio.com Fluctuations in pH can lead to acid- or base-catalyzed hydrolysis of the phosphodiester backbone, resulting in fragmented DNA or RNA. HEPES buffer effectively maintains the pH of the solution within a stable range, minimizing the risk of such degradation. hbdsbio.com Furthermore, it helps to inhibit the activity of nucleases, enzymes that degrade nucleic acids and are often released during cell lysis. hbdsbio.com By providing a stable chemical environment, HEPES improves the quality and yield of the extracted nucleic acids. hbdsbio.comnih.gov Its use is noted in protocols for sequential isolation of RNA, DNA, and proteins from the same cell culture samples. nih.gov

Table 1: Comparison of Common Buffers in Nucleic Acid Extraction

| Buffer | Typical pH Range | Key Advantages in Extraction | Potential Considerations |

|---|---|---|---|

| HEPES | 6.8–8.2 | Excellent buffering capacity at physiological pH. hopaxfc.com Inhibits nuclease activity. hbdsbio.com High biocompatibility. hbdsbio.com | More expensive than some alternatives like Tris. chemicalbook.com |

| Tris-HCl | 7.0–9.0 | Widely used and cost-effective. hopaxfc.com Good buffering capacity in the neutral to slightly alkaline range. yacooscience.com | pH is highly temperature-dependent. chemicalbook.com Can interfere with some downstream enzymatic reactions. |

| Phosphate (B84403) Buffer (PBS) | 5.8–8.0 | Mimics physiological salt concentrations. Wide buffering range due to secondary dissociation. yacooscience.com | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). May inhibit some enzymes. |

Polymerase Chain Reaction (PCR) is a cornerstone technique for amplifying specific DNA segments. The stability of the PCR master mix is vital for the reaction's efficiency, specificity, and reproducibility. paom.pl The activity of thermostable DNA polymerase, the core enzyme in PCR, is highly dependent on pH. nih.gov

HEPES is utilized in the formulation of PCR diagnostic kits and reaction buffers to ensure a stable pH throughout the thermal cycling process. yacooscience.comchemicalbook.com Maintaining an optimal pH is critical for the polymerase's enzymatic activity and fidelity. nih.gov Deviations can reduce amplification yield and increase the likelihood of non-specific amplification and false-positive results. hbdsbio.com By providing a robust buffering system, HEPES helps to stabilize the polymerase and other components of the mix, such as dNTPs and primers, contributing to more accurate and reliable PCR outcomes. hbdsbio.compaom.pl

Gel electrophoresis is a standard method used to separate, identify, and purify nucleic acid fragments based on their size. The electrophoretic mobility of DNA and RNA is dependent on a constant charge-to-mass ratio, which requires a stable pH environment within the gel and running buffer. researchgate.net

HEPES and its sodium salt are used in electrophoresis buffers, often as a substitute for traditional buffers like Tris. advancionsciences.comnih.govneb.com Its zwitterionic nature over a broad pH range helps maintain a steady electric field. sigmaaldrich.comsigmaaldrich.com This ensures that nucleic acid fragments migrate consistently through the gel matrix, allowing for accurate size determination. researchgate.net The use of HEPES-based buffers, such as in an Electrophoretic Mobility Shift Assay (EMSA) to study protein-DNA complexes, highlights its utility in maintaining conditions that preserve molecular interactions and ensure reproducible migration patterns. nih.gov

Table 2: Example of a HEPES-based Electrophoresis Buffer

| Component | Stock Concentration | Final Concentration | Purpose |

|---|---|---|---|

| HEPES, pH 7.5 | 1 M | 20 mM | Buffering agent to maintain stable pH. |

| Sodium Chloride (NaCl) | 5 M | 100 mM | Maintains ionic strength. |

| EDTA | 0.5 M | 1 mM | Chelates divalent cations, inhibiting nucleases. |

Based on a sample buffer composition for EMSA. nih.govnih.gov

Single-Strand Conformation Polymorphism (SSCP) is a sensitive electrophoretic technique used to detect single-nucleotide polymorphisms or mutations in DNA fragments. nih.govspringernature.com The method relies on the principle that the electrophoretic mobility of a single-stranded DNA molecule depends on its unique three-dimensional conformation, which is dictated by its primary sequence. wikipedia.orgspringernature.com Even a single base change can alter this conformation, leading to a detectable shift in mobility on a non-denaturing gel. springernature.com

The reproducibility and sensitivity of SSCP analysis are highly dependent on maintaining stable and specific experimental conditions, particularly pH and temperature, which influence DNA folding. nih.gov While not always explicitly named in all SSCP protocols, the use of a robust buffer like HEPES is advantageous. Its ability to provide a stable pH environment ensures that the conformation of the single-stranded DNA is consistent and reproducible between experiments. This stability is critical for reliably distinguishing between wild-type and mutant sequences based on their differential migration. wikipedia.org

Establishment of pH Gradients in Isoelectric Focusing

Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI)—the pH at which a molecule carries no net electrical charge. mybiosource.com The technique involves establishing a stable pH gradient within a gel matrix.

HEPES has been demonstrated to be highly suitable for generating narrow pH gradients, particularly those less than one pH unit wide, for IEF applications. sigmaaldrich.comsigmaaldrich.com Its properties allow for fine-tuned separation of proteins with very similar pI values. The ability to create stable, well-defined, and narrow pH gradients is essential for the high-resolution power of IEF. nih.gov The choice of buffering ions, such as those provided by HEPES, can influence sample entry into the gel and the final focused pattern, making it a key component in optimizing IEF separations. nih.gov

Compatibility in Restriction Enzyme Digestion Protocols

Restriction enzyme digestion is a fundamental procedure in molecular cloning, involving the cleavage of DNA at specific recognition sites. neb.com The activity of restriction endonucleases is critically dependent on specific reaction conditions, including temperature, ionic strength, and, most importantly, a stable pH. promega.ca All restriction enzymes require magnesium ions (Mg²⁺) as a cofactor for their catalytic activity. promega.ca

This compound salt is a compatible buffer for these reactions. Its effective buffering range (pH 6.8-8.2) overlaps with the optimal pH for many common restriction enzymes. advancionsciences.comsigmaaldrich.com A key advantage of HEPES is that it does not significantly interfere with the enzyme's interaction with its Mg²⁺ cofactor, unlike phosphate buffers which can precipitate divalent cations. This ensures that the enzyme remains active and can efficiently cleave the target DNA. While many commercial restriction enzyme buffers are Tris-based, HEPES can be used as an effective substitute, providing a stable pH environment essential for reliable and complete DNA digestion. neb.comneb.com

Interactions with Metal Ions and Electrolytes in Solution

Characterization of Metal Ion Binding Properties (Non-Coordinating Nature)

HEPES is frequently described as a "non-coordinating" buffer, a characteristic that makes it highly valuable for a multitude of research applications. wikipedia.org Its molecular structure results in a negligible tendency to form complexes with most metal ions, which is a significant advantage over other common buffers like Tris or phosphate (B84403). hopaxfc.com This property is particularly important in studies involving metalloenzymes, where the chelation of essential metal cofactors by the buffer could inhibit enzyme activity. hopaxfc.com The low metal-binding capacity of HEPES ensures that the concentration of free metal ions in the solution remains stable and available for biological processes. hopaxfc.comyoutube.com

While HEPES exhibits very low binding constants for many divalent cations, detailed studies have revealed that the "non-coordinating" label is not absolute. For instance, combined potentiometric and spectroscopic investigations have demonstrated that HEPES can form a complex with copper(II) ions (Cu²⁺). nih.gov This interaction, though present, is significantly weaker than that observed with buffers like Tris and phosphate, reinforcing the recommendation for HEPES in quantitative studies involving Cu²⁺, provided appropriate corrections are made. nih.gov Research indicates that while interactions with common divalent ions like calcium (Ca²⁺) and magnesium (Mg²⁺) are generally minor, they should be considered in highly sensitive experiments.

| Buffer | Interaction with Divalent Cations (e.g., Mg²⁺, Ca²⁺) | Interaction with Transition Metals (e.g., Cu²⁺) | Reference |

|---|---|---|---|

| HEPES | Negligible / Very Low | Forms a weak complex (logβ(CuL) = 3.22) | wikipedia.orgnih.gov |

| Tris | Moderate | Strong Interaction / Chelation | nih.govuminho.pt |

| Phosphate | Can form insoluble precipitates | Strong Interaction / Chelation | nih.gov |

| Citrate | Strong Chelation | Strong Chelation | youtube.com |

Influence on Divalent Cation-Dependent Biological Processes

The minimal interaction of HEPES with divalent cations is a key reason for its widespread use in molecular biology and enzymology. Many fundamental biological processes are strictly dependent on specific concentrations of ions like magnesium (Mg²⁺) and calcium (Ca²⁺).

For example, Mg²⁺ is an essential cofactor for DNA polymerase activity in Polymerase Chain Reaction (PCR). The use of a chelating buffer would sequester Mg²⁺, thereby inhibiting the reaction. HEPES provides a stable pH environment without significantly altering the concentration of available Mg²⁺, which helps to improve the specificity and stability of PCR products. hbdsbio.com Similarly, many enzymes require divalent metal ions for their catalytic activity. hopaxfc.com The use of HEPES in enzyme assays ensures that the observed activity is not artificially diminished by the buffer's interference with necessary cofactors.

However, the subtle interactions of HEPES should not be entirely dismissed. In highly sensitive systems, even weak binding could potentially have an effect. Studies have shown that buffer choice can influence the thermal stability of proteins and their interactions, even if the buffer does not directly bind to the active site. uminho.ptnih.gov For instance, the activity of the enzyme endo-α-D-mannosidase was found to be strongly reduced in a HEPES buffer compared to MES or MOPSO buffers. uminho.pt This highlights that while HEPES is often the preferred choice, its influence on a specific biological process must be empirically validated.

Investigation of Activity Coefficients in Electrolyte Solutions (e.g., NaCl)

The thermodynamic activity of ions in a solution, rather than their molar concentration, governs chemical equilibria and reaction rates. The activity is related to the concentration by the activity coefficient, a factor that accounts for deviations from ideal behavior due to electrostatic interactions in solution. libretexts.org In biological buffers, which are often used in the presence of salts like sodium chloride (NaCl) to mimic physiological ionic strength, understanding these activity coefficients is important for precise experimental control. quora.comyoutube.com

The ionic strength of a solution, which is a function of the concentration and charge of all ions present, significantly impacts the activity coefficients of the buffer ions. libretexts.org The addition of an electrolyte like NaCl to a HEPES buffer solution will alter the ionic environment and thus change the activity coefficients of the zwitterionic, cationic, and anionic forms of HEPES.

Detailed experimental data on the specific activity coefficients of HEPES ions in concentrated NaCl solutions are not extensively documented in readily available literature. Calculating these values is complex and requires specialized experimental techniques, such as those using ion-selective electrodes. nih.govosti.gov However, the principles of physical chemistry dictate that these coefficients are crucial for accurately determining thermodynamic equilibrium constants in HEPES-buffered saline solutions. libretexts.orgnih.gov For many applications, the effect is considered secondary, but for high-precision quantitative studies in biophysics and biochemistry, the influence of ionic strength on buffer activity must be taken into account.

Elucidation of Buffer Ion Adsorption Mechanisms on Macromolecular Surfaces

Although primarily chosen for its inertness, HEPES is not entirely devoid of interactions with macromolecules such as proteins and nucleic acids. The zwitterionic nature of HEPES, possessing both positive and negative charges, allows for weak, nonspecific interactions with charged surfaces on proteins. nih.gov

Research has suggested that HEPES can interact with and neutralize surface charges on proteins, a property that has been harnessed to facilitate the delivery of proteins into cells. nih.gov This interaction is thought to be a nonspecific adsorption to the protein surface. Other studies have observed that the choice of buffer, including HEPES, can have significant effects on the thermal stability and unfolding transitions of proteins, suggesting direct or indirect interactions between the buffer ions and the macromolecule. uminho.ptnih.gov

In the context of protein purification, HEPES can serve to inhibit non-specific protein-protein interactions and hydrophobic interactions, thereby improving purification efficiency. vacutaineradditives.com Conversely, in studies of DNA-ligand binding, the presence of HEPES buffer was found to reduce the binding efficiency of certain palladium complexes to plasmid DNA when compared to a simple perchlorate solution, indicating some interference or interaction with the components of the system. nih.gov These findings collectively suggest that HEPES ions can adsorb to macromolecular surfaces, likely through a combination of electrostatic and other weak interactions, which can subtly modulate the behavior, stability, and interactions of biological macromolecules.

| Macromolecule | Observed Interaction/Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Proteins (general) | Nonspecific binding, neutralization of surface charge | Electrostatic interaction due to zwitterionic nature | nih.gov |

| RecA Protein | Minimal effect on nucleotide binding but significant effect on thermal stability | Buffer-protein surface interaction | uminho.ptnih.gov |

| Proteins (during purification) | Inhibition of protein-protein and hydrophobic interactions | Modulation of surface properties and hydration | vacutaineradditives.com |

| Plasmid DNA | Reduced binding efficiency of a palladium complex to DNA | Interference/interaction with DNA or ligand | nih.gov |

Methodological Aspects of Hepes Sodium Salt Preparation and Quality Control

Laboratory Preparation of Buffered Solutions

The preparation of HEPES-buffered solutions is a fundamental procedure in many biological laboratories. The reliability of experimental outcomes often depends on the precise and careful preparation of these buffers.

HEPES buffers can be prepared using several methods, with the choice often depending on the specific experimental requirements, particularly regarding ionic strength and osmolality. The two primary approaches involve using the HEPES free acid or a combination of the free acid and its sodium salt.

Method 1: Titration of HEPES Free Acid: A common method involves dissolving HEPES free acid (C8H18N2O4S) in deionized water and titrating with a strong base, typically sodium hydroxide (B78521) (NaOH), to achieve the desired pH. guidechem.comreadthedocs.ioresearchgate.net This process allows for precise pH control within the effective buffering range of HEPES, which is 6.8 to 8.2. sigmaaldrich.comsigmaaldrich.com The final concentration of sodium ions in the buffer will be approximately half the molar concentration of the HEPES, as the base neutralizes the acidic sulfonic acid group of the zwitterionic HEPES molecule. sigmaaldrich.commpbio.com

Method 2: Mixing Free Acid and Sodium Salt: An alternative strategy is to mix equimolar solutions of HEPES free acid and HEPES sodium salt (C8H17N2NaO4S) in varying ratios until the target pH is reached. sigmaaldrich.comsigmaaldrich.com This method provides a straightforward way to prepare the buffer without the need for extensive titration, though minor adjustments with either the acidic or basic solution may be necessary to fine-tune the pH. sigmaaldrich.com

A critical consideration is the final ionic composition of the buffer. If one starts with the this compound salt and adjusts the pH downwards using hydrochloric acid (HCl), the resulting solution will contain sodium chloride (NaCl). mpbio.comresearchgate.net This addition of extra ions significantly increases the ionic strength and osmolality of the buffer, which can be a critical factor in sensitive applications like cell culture. mpbio.comsigmaaldrich.com Therefore, when maintaining a specific, low ionic strength is paramount, titrating the free acid with NaOH is the preferred method. researchgate.net

Table 1: Comparison of HEPES Buffer Preparation Methods

| Method | Starting Materials | pH Adjustment | Key Consideration |

|---|---|---|---|

| Titration | HEPES Free Acid, Deionized Water | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Allows for precise pH control with minimal added ionic strength beyond the buffer components. guidechem.comresearchgate.net |

| Mixing | HEPES Free Acid, this compound Salt | Back-titration with either acidic or basic solution | A simpler mixing method, but requires stocks of both forms. sigmaaldrich.com |

Sterilization is a critical step to prevent microbial contamination in buffered solutions, especially those used in cell culture and other sterile applications. However, the stability of HEPES under the high-temperature and high-pressure conditions of autoclaving (typically 121°C at 15 psi) is a subject of debate. stackexchange.combarricklab.org

Some product information sheets and literature sources state that HEPES solutions can be autoclaved under standard conditions without issue. sigmaaldrich.commpbio.comsigmaaldrich.com Conversely, other protocols strongly advise against autoclaving HEPES, citing that it is heat-labile and can degrade, potentially generating cytotoxic byproducts or impairing its buffering capacity. stackexchange.combarricklab.orgechemi.com This degradation could lead to the formation of unexpected chemical species that might interfere with biological experiments. stackexchange.comechemi.com

Given the conflicting information and the potential for generating inhibitory compounds, the most widely recommended and safest method for sterilizing this compound salt solutions is sterile filtration. readthedocs.ioenco.co.il This technique involves passing the solution through a 0.22-micron filter, which effectively removes bacteria and other microorganisms without exposing the buffer to high temperatures. enco.co.ilbostonbioproducts.com This approach ensures the chemical integrity of the HEPES buffer while achieving the required sterility for sensitive applications.

Adherence to Academic and Industrial Quality Standards

For this compound salt to be suitable for research, diagnostic, and biopharmaceutical manufacturing, it must be produced and tested according to stringent quality standards. High-purity grades are often certified to meet specifications from major pharmacopoeias and are tested for various contaminants. sigmaaldrich.comsigmaaldrich.com

High-grade this compound salt is often manufactured to meet the reagent grade specifications outlined in major pharmacopoeias. sigmaaldrich.com These compendia provide legally recognized standards for the quality, purity, strength, and identity of medicines, food ingredients, and other healthcare products. nedstar.comapg-pharma.com The primary pharmacopoeias include:

United States Pharmacopeia (USP): A non-profit organization that sets standards enforceable in the U.S. and recognized globally. nedstar.comapg-pharma.com

European Pharmacopoeia (EP or Ph. Eur.): Provides quality standards for the European Economic Area. nedstar.comapg-pharma.com

Japanese Pharmacopoeia (JP): The official standard for pharmaceuticals in Japan. nedstar.comapg-pharma.com

Compliance with these standards ensures that the this compound salt has a verified identity, high purity, and consistent quality, making it a reliable component for experimental and manufacturing processes. sigmaaldrich.comnedstar.com

The presence of biological contaminants can have catastrophic effects on experimental results, particularly in molecular biology and cell culture. Therefore, high-purity this compound salt is rigorously tested for these substances. sigmaaldrich.comsigmaaldrich.comscientificlabs.com

Bioburden: This refers to the total number of viable microorganisms, such as bacteria and fungi, present in a non-sterile substance. It is typically assessed as the Total Aerobic Microbial Count (TAMC). sigmaaldrich.comcalpaclab.comsigmaaldrich.com Low bioburden is essential to ensure that subsequent sterilization procedures are effective.

Endotoxins: These are lipopolysaccharides from the outer membrane of Gram-negative bacteria and are potent inflammatory agents. sanichem.my Even in trace amounts, they can induce strong, unwanted responses in cell cultures. High-quality this compound salt is tested to ensure endotoxin (B1171834) levels are below a specified threshold (e.g., ≤0.1 EU/mg). sigmaaldrich.com

Nuclease Contamination: Nucleases are enzymes that degrade nucleic acids (DNA and RNA). researchgate.net Their presence is highly undesirable in applications involving the study or manipulation of DNA and RNA, such as PCR, DNA sequencing, or protein-nucleic acid binding assays. nih.govnih.gov High-performance grades of this compound salt are certified to be free of detectable DNase (deoxyribonuclease), RNase (ribonuclease), and protease activity. sigmaaldrich.comsigmaaldrich.com

Table 2: Common Biological Contaminants in Reagents

| Contaminant | Description | Potential Impact |

|---|---|---|

| Bioburden (TAMC) | Total viable aerobic microorganisms (bacteria, fungi). sigmaaldrich.com | Source of contamination in sterile applications; can lead to failed experiments. |

| Endotoxin | Lipopolysaccharide (LPS) components from the outer membrane of Gram-negative bacteria. sanichem.my | Can cause cytotoxicity, inflammation, and non-specific cellular responses in cell culture. sigmaaldrich.com |

| Nucleases (DNase, RNase) | Enzymes that degrade DNA and RNA, respectively. researchgate.netsigmaaldrich.com | Degradation of target nucleic acids, leading to failure in molecular biology applications like PCR, cloning, and transfection. nih.govresearchgate.net |

The presence of trace elemental impurities, particularly heavy metals, can interfere with biological systems and enzymatic reactions. For this reason, high-purity this compound salt is analyzed for its content of heavy metals and other elemental impurities. sigmaaldrich.comsigmaaldrich.com Traditional methods for heavy metal testing were often non-specific and based on colorimetric precipitation. spectroscopyonline.com Modern analysis relies on highly sensitive and specific instrumental techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), as described in USP chapter <233>. spectroscopyonline.comusp.org These methods allow for the precise quantification of individual elements at very low levels. usp.orgresearchgate.net

Suppliers of high-purity this compound salt provide specifications that list the maximum allowable levels for a range of trace elements.

Table 3: Example of Trace Impurity Specifications for High-Purity this compound Salt

| Impurity | Chemical Symbol | Example Specification Limit (ppm) |

|---|---|---|

| Iron | Fe | ≤ 5 |

| Lead | Pb | ≤ 5 |

| Calcium | Ca | ≤ 5 |

| Copper | Cu | ≤ 5 |

| Magnesium | Mg | ≤ 5 |

| Zinc | Zn | ≤ 5 |

| Arsenic | As | ≤ 0.5 |

| Cadmium | Cd | ≤ 0.5 |

| Potassium | K | ≤ 50 |

| Chloride | Cl | ≤ 500 |

| Sulfate | SO4 | ≤ 500 |

Note: Data compiled from representative specification sheets. Actual values may vary by supplier and grade. sigmaaldrich.com

Importance of Concentration and Purity in Experimental Reproducibility

The reproducibility of scientific experiments is fundamentally reliant on the precise control of all experimental variables, among which the concentration and purity of chemical reagents are paramount. In biological research, where this compound salt is extensively used as a buffering agent, its concentration and purity can significantly influence experimental outcomes. sigmaaldrich.comsigmaaldrich.com

The concentration of HEPES buffer must be carefully optimized for specific applications. nih.gov For instance, in cell culture, the buffering capacity is directly proportional to the concentration, with a typical range of 10 to 25 mM being effective for stabilizing pH. sigmaaldrich.comsigmaaldrich.com However, concentrations that are too high can be toxic to some cell lines, while concentrations that are too low may provide insufficient buffering, leading to pH fluctuations that affect cell growth, metabolism, and viability. vacutaineradditives.comgenemill.com In protein transfection studies, the concentration of HEPES was shown to be a critical factor; a 20 mM solution was found to be optimal for efficiency, with higher concentrations not providing additional benefit. nih.gov Inconsistent or inaccurately prepared concentrations can therefore lead to variable results, such as inconsistent cell growth rates or differing efficiencies in molecular biology assays, thereby compromising experimental reproducibility. hbdsbio.com

The purity of this compound salt is equally critical. High-purity grades, often exceeding 99%, are recommended for sensitive applications to minimize the introduction of contaminants that could interfere with biological processes. bio-world.comadvancionsciences.com Potential impurities can include heavy metals, unknown salts, and microbial contaminants like endotoxins, proteases, and nucleases. advancionsciences.com Heavy metals can inhibit enzyme activity, while other ionic impurities can alter the ionic strength and osmolality of the medium, affecting cellular functions. sigmaaldrich.comsigmaaldrich.com The presence of DNase, RNase, or protease can degrade biological macromolecules, compromising experiments in molecular biology and protein purification. advancionsciences.com Therefore, using this compound salt of high and consistent purity is essential for ensuring that experimental results are reliable and can be reproduced across different laboratories and at different times.

Table 1: Impact of HEPES Concentration and Purity on Experimental Applications

| Parameter | Importance in Reproducibility | Examples of Effects of Deviation |

|---|---|---|

| Concentration | Ensures consistent buffering capacity and biological effect. | Too Low: Inadequate pH control, leading to cell stress or death. genemill.comToo High: Potential cytotoxicity to cells; may alter ionic strength significantly. sigmaaldrich.comvacutaineradditives.comVariable: Inconsistent results in assays like protein transfection. nih.gov |

| Purity | Prevents interference from contaminants in sensitive assays. | Heavy Metals: Can inhibit enzymatic reactions. sigmaaldrich.comMicrobial Contaminants (Endotoxins, etc.): Can elicit inflammatory responses in cell culture. advancionsciences.comEnzymatic Impurities (DNase, RNase): Can degrade nucleic acids, affecting molecular biology experiments. advancionsciences.com |

Long-Term Storage and Solution Stability Parameters

Proper storage of this compound salt, in both its solid and solution forms, is crucial for maintaining its chemical integrity and ensuring its performance in experimental settings. Adherence to established storage parameters prevents degradation and contamination, which are vital for experimental reproducibility.

Solid Form Storage: this compound salt powder is hygroscopic and should be stored in a tightly closed container in a dry, well-ventilated area at room temperature. szabo-scandic.combiospectra.usspectrumchemical.com When stored correctly, the solid powder is highly stable. Some manufacturers suggest that the material is stable for at least three to five years if kept sealed and dry at room temperature. sigmaaldrich.comvacutaineradditives.com It is recommended to store the powder in its original packaging to protect it from moisture and contaminants. vacutaineradditives.com

Solution Storage and Stability: this compound salt solutions are susceptible to degradation under certain conditions. Aqueous solutions of HEPES can be sterilized by autoclaving. sigmaaldrich.com Prepared stock solutions, such as a 1M solution, are reported to be stable for up to two years when stored at room temperature. merckmillipore.com For routine laboratory use, stock solutions are often stored at 4°C or -20°C to minimize the risk of microbial growth. guidechem.com

A significant stability concern for HEPES solutions is their sensitivity to light. vacutaineradditives.com Exposure of HEPES-containing solutions to ambient light can lead to a photochemical reaction that produces hydrogen peroxide (H₂O₂), a substance that is cytotoxic. vacutaineradditives.com This can adversely affect cell cultures and other biological experiments, leading to unreliable and misleading results. vacutaineradditives.com Therefore, it is imperative to store HEPES solutions in dark or amber bottles to protect them from light. vacutaineradditives.com

Microbial contamination is another factor that can compromise the stability and usability of HEPES solutions. vacutaineradditives.com Using sterile techniques during preparation and storage is essential. If any discoloration, precipitation, or signs of microbial growth are observed, the solution should be discarded. vacutaineradditives.com

Table 2: Recommended Storage Conditions for this compound Salt

| Form | Parameter | Condition | Rationale |

|---|---|---|---|

| Solid Powder | Temperature | Room Temperature | High melting point ensures thermal stability. vacutaineradditives.com |

| Atmosphere | Dry, well-ventilated | The compound is hygroscopic; moisture can lead to degradation. szabo-scandic.combiospectra.us | |

| Container | Tightly sealed, original packaging | Prevents absorption of moisture and contamination. vacutaineradditives.comszabo-scandic.com | |

| Shelf Life | ≥ 3 years | Stable when stored under recommended conditions. sigmaaldrich.comvacutaineradditives.com | |

| Aqueous Solution | Temperature | Room Temperature, 4°C, or -20°C | Lower temperatures inhibit microbial growth. merckmillipore.comguidechem.comvacutaineradditives.com |

| Light Exposure | Store in dark/amber bottles | Prevents light-induced production of cytotoxic hydrogen peroxide. vacutaineradditives.comvacutaineradditives.com | |

| Container | Sterile, sealed bottles | Prevents microbial contamination. vacutaineradditives.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| BIS-TRIS |

| Calcium |

| Carbon dioxide |

| Dextran |

| Dimethyl Sulfoxide |

| Disodium phosphate (B84403) heptahydrate |

| Disodium phosphate dihydrate |

| EDTA |

| EGTA |

| Estradiol |

| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |

| This compound salt (Sodium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate) |

| Hydrochloric acid |

| Hydrogen peroxide |

| Magnesium |

| Magnesium perchlorate |

| Manganese(II) |

| N-2-Hydroxyethylpiperazine-N'-2-ethanesulfonic acid |

| N-(2-Hydroxyethyl)piperazine-N′-(2-ethanesulfonic acid) sodium salt |

| Potassium chloride |

| Potassium hydroxide |

| Sodium chloride |

| Sodium hydroxide |

| Sodium vinyl sulfonate |

| TCEP |

| Tris (Tromethamine) |

Advanced Research Applications and Novel Discoveries

Role in Modulating Lysosomal Biogenesis

Recent scientific investigations have uncovered a significant and previously underappreciated role for HEPES as a potent modulator of lysosomal biogenesis. Research has demonstrated that the presence of HEPES in cell culture media can activate a transcriptional cascade that leads to an increase in the number and function of lysosomes, the cell's primary degradative and recycling organelles. wikipedia.org

This effect is mechanistically linked to the activation of the MiT/TFE (Microphthalmia-associated transcription factor/transcription factor E) family of transcription factors, particularly TFEB, which is a master regulator of lysosomal and autophagic gene expression. wikipedia.orgmdpi.com Studies in macrophage cell lines have shown that exposure to HEPES induces the translocation of TFEB from the cytoplasm to the nucleus. wikipedia.org This nuclear translocation drives the expression of a network of genes involved in the lysosomal-autophagic pathway. The proposed mechanism suggests that the ingestion of HEPES by cells like macrophages leads to an adaptive response to cope with changes in lysosomal pH or storage, thereby triggering this biogenesis program. wikipedia.org

This finding is of critical importance for researchers across various disciplines, as the unintended induction of lysosomal biogenesis could be a confounding variable in experiments. For instance, in studies on neurodegenerative diseases characterized by protein aggregation, enhanced autophagy through HEPES-induced lysosomal activity could alter the accumulation of proteins like mutant huntingtin or α-synuclein. wikipedia.org Similarly, in cancer research, modulating the lysosomal pathway can impact signaling pathways such as WNT and affect the state of host-immune responses. wikipedia.org Therefore, caution is advised, and the potential impact of HEPES on the experimental outcomes should be carefully considered in studies focusing on cellular degradation pathways, immunology, and neurobiology.

Formulation in Pseudo-Physiological Solutions (e.g., Modified Hanks' Solution)

HEPES sodium salt is a key component in the formulation of various pseudo-physiological solutions, most notably in modified versions of Hanks' Balanced Salt Solution (HBSS). nih.govresearchgate.net Standard HBSS is a saline solution that provides a buffering system, essential inorganic ions, and an energy source (D-Glucose) to maintain the pH and osmotic balance for cells being handled outside of a CO2 incubator. nih.govnih.gov

The primary role of HEPES in these modified solutions is to provide enhanced buffering capacity and stability, independent of the carbon dioxide/bicarbonate system. huankaigroup.com While the sodium bicarbonate in standard HBSS is effective at physiological pH, it requires a controlled CO2 environment to prevent a rise in pH. By adding HEPES, typically at concentrations ranging from 10 mM to 25 mM, the solution can maintain a stable pH even when exposed to atmospheric conditions for extended periods, such as during cell washing, dissection, or microscopic examination. huankaigroup.comhopaxfc.com

The composition of a typical HEPES-modified Hanks' solution (often abbreviated as HHBS) includes a balanced mixture of inorganic salts, glucose, and HEPES. The exact concentrations can vary depending on the specific application.

Table 1: Example Composition of HEPES-Modified Hanks' Balanced Salt Solution (HHBS)

| Component | Concentration (g/L) | Molar Concentration (approx.) |

|---|---|---|

| Sodium Chloride (NaCl) | 8.0 | 137 mM |

| Potassium Chloride (KCl) | 0.4 | 5.4 mM |

| Calcium Chloride (CaCl2) | 0.14 | 1.26 mM |

| Magnesium Sulfate Heptahydrate (MgSO4·7H2O) | 0.1 | 0.41 mM |

| Magnesium Chloride Hexahydrate (MgCl2·6H2O) | 0.1 | 0.49 mM |

| Sodium Phosphate (B84403) Dibasic (Na2HPO4) | 0.048 | 0.34 mM |

| Potassium Phosphate Monobasic (KH2PO4) | 0.06 | 0.44 mM |

| D-Glucose | 1.0 | 5.6 mM |

| HEPES | 2.38 - 5.95 | 10 - 25 mM |

| Sodium Bicarbonate (NaHCO3) | 0.35 | 4.2 mM |

Note: This table represents a general formulation. Specific recipes can be found in various protocols. researchgate.netnih.govhopaxfc.com

Application in Immunological Assays (e.g., Radioimmunoassay for Thyroxin)

In the realm of immunological assays, maintaining the precise three-dimensional structure of antibodies and antigens is paramount for accurate and reproducible results. The pH and ionic composition of the assay buffer are critical variables that can influence these sensitive interactions. While specific protocols for thyroxine radioimmunoassays (RIA) most commonly detail the use of phosphate or barbital (B3395916) buffers, the properties of this compound salt make it a highly suitable alternative for various immunological applications. nih.govpsu.edu

A radioimmunoassay for hormones like thyroxine (T4) relies on the competitive binding of a radiolabeled antigen (e.g., ¹²⁵I-T4) and an unlabeled antigen (from the patient's serum) to a limited number of specific antibodies. nih.govresearchgate.net The stability of the antibody's binding site and the antigen's conformation are essential. HEPES offers several advantages in this context:

Stable Physiological pH: Its strong buffering capacity in the physiological range (pH 7.2-7.4) ensures that the pH of the reaction mixture remains constant, which is critical for optimal antibody-antigen binding. huankaigroup.com

Minimal Metal Ion Binding: HEPES has a negligible affinity for most metal ions. wikipedia.org This prevents the chelation of essential metal cofactors that might be important for the stability of certain proteins or enzymes involved in the assay system.

Inert Nature: It is generally considered biologically inert and has a limited effect on biochemical reactions, reducing the likelihood of interference with the specific binding events being measured. sigmaaldrich.com

Evidence for its use in related immunological contexts includes its incorporation into solutions for collecting and preserving shrimp hemolymph for immune response studies, where it helps maintain the integrity of immune cells and proteins. mdpi.com The investigation into the influence of different buffers on the binding of thyroxine to serum proteins further underscores the importance of buffer selection in such assays. nih.gov Therefore, HEPES-based buffers are a valuable tool for developing robust and stable immunological assays.

Exploration of this compound Salt Derivatives for Specialized Research Needs

The core structure of HEPES, with its piperazine (B1678402) ring, hydroxyl group, and ethanesulfonic acid moiety, offers potential sites for chemical modification to create derivatives with specialized properties. While the synthesis and application of functionalized HEPES derivatives is an emerging field not yet extensively documented in published literature, the principles of chemical derivatization suggest several possibilities for tailoring the molecule for specific research needs.

The concept of functionalizing molecules to enhance their utility is well-established in biomedical research, with examples ranging from fullerene derivatives for drug delivery to pteridine (B1203161) derivatives for kinase inhibition. nih.govtandfonline.com Applying this logic to HEPES, one could envision the following potential modifications:

Attachment of Reporter Molecules: The terminal hydroxyl group could be functionalized to attach fluorescent dyes, biotin, or other reporter molecules. Such derivatives could be used to track the uptake and localization of the buffer itself within cells or to label specific cellular compartments.

Creation of Polymerizable Derivatives: Modification of the HEPES molecule could render it polymerizable, allowing for its incorporation into hydrogels or other biomaterials. This could be useful for creating materials with built-in pH buffering capacity for long-term cell culture or tissue engineering applications.

Surface Immobilization: Derivatives could be synthesized with functional groups that allow for covalent attachment to surfaces, such as sensor chips or nanoparticles. This would be valuable for creating pH-stable microenvironments for biosensor applications or targeted drug delivery systems. A study using HEPES-buffered saline in a surface plasmon resonance biosensor highlights the importance of the buffer in such surface-based detection methods. researchgate.net

The development of such specialized derivatives would expand the functionality of HEPES beyond its primary role as a passive buffering agent, transforming it into an active tool for advanced biological and materials science research.

常见问题

Q. What are the critical physicochemical properties of HEPES sodium salt that make it suitable for biological buffers?

this compound salt (pKa 7.5 at 25°C) is effective in maintaining pH within 6.8–8.2, ideal for cell culture and enzymatic studies. Its high solubility (1 M in water) and low UV absorption (≤0.2 at 260/280 nm) minimize interference in spectrophotometric assays. Key impurities to monitor include chloride (≤0.05%) and trace metals (e.g., Fe ≤0.0005%), which can affect sensitive experiments like metal-dependent enzymatic reactions .

Q. How do I prepare a 0.1 M HEPES buffer at pH 8.0 for cell culture?

- Step 1: Calculate the mass of this compound salt (MW 260.29 g/mol) required. For 1 L of 0.1 M solution: .

- Step 2: Dissolve in 800 mL deionized water. Adjust pH to 8.0 using 6 M HCl (protonates excess basic form). Validate final pH with a calibrated meter.

- Step 3: Filter-sterilize (0.22 µm) and store at 4°C. Include 0.1–0.2% sodium azide if long-term storage is needed .

Q. Why is this compound salt preferred over other buffers (e.g., Tris) in mammalian cell culture?

HEPES lacks primary amine groups, avoiding reactive byproducts that can form adducts with aldehydes or ketones in culture media. It also maintains pH stability under CO₂-free conditions, unlike bicarbonate buffers .

Advanced Research Questions

Q. How do trace metal impurities in this compound salt impact metalloprotein studies, and how can this be mitigated?

Trace metals (e.g., Fe, Cu) in this compound salt (≤0.0005%) can interfere with metalloenzyme activity. To address this:

- Use ultra-pure HEPES (BioXtra grade) with certified metal limits.

- Include chelators like EDTA (1–10 µM) in assays, but validate their compatibility with the target enzyme .

Q. What experimental artifacts can arise from using this compound salt in fluorescence-based assays?

- Autofluorescence: HEPES has minimal autofluorescence but may interact with fluorescent probes (e.g., FITC) at high concentrations. Test buffer-only controls.

- Reactive Oxygen Species (ROS): HEPES can generate ROS under UV light, affecting redox-sensitive assays. Use light-protected containers or alternative buffers (e.g., MOPS) for prolonged UV exposure .

Q. How does this compound salt influence protein crystallization screening?

HEPES is compatible with common precipitants (e.g., PEG 4000, ammonium sulfate) and stabilizes proteins by reducing aggregation. For optimization:

- Screen pH 7.0–8.0 (aligns with HEPES buffering range).

- Combine with salts like sodium acetate (0.1–0.2 M) to modulate ionic strength without precipitating HEPES .

Q. What are the best practices for reconciling conflicting data in experiments using HEPES buffers from different suppliers?

- Quality Variability: Compare Certificates of Analysis (CoA) for lot-specific impurities (e.g., sulfate, ammonium).

- Buffer Preparation: Standardize protocols (e.g., HCl vs. NaOH for pH adjustment) to minimize ionic content differences.

- Replicate Controls: Include internal controls (e.g., commercial HEPES from a single supplier) across experiments .

Methodological Considerations

Q. How should researchers report HEPES buffer conditions in publications to ensure reproducibility?

- Specify the supplier, grade (e.g., BioXtra), lot number, and preparation method (e.g., “0.1 M HEPES-Na, pH 8.0, adjusted with 6 M HCl”).

- Disclose final concentrations of additives (e.g., NaCl, EDTA) and sterilization methods (e.g., filtration vs. autoclaving) .

Q. What steps are critical when troubleshooting pH drift in HEPES buffers during long-term cell culture?

- CO₂ Sensitivity: HEPES does not buffer CO₂; use in CO₂-independent systems or supplement with 10 mM sodium bicarbonate for hybrid buffering.

- Temperature Effects: Re-measure pH at 37°C, as HEPES pKa decreases by ~0.014 units per °C .

Tables for Reference

Table 1: Key Impurities in this compound Salt (BioXtra Grade)

| Impurity | Maximum Concentration |

|---|---|

| Chloride (Cl⁻) | ≤0.05% |

| Sulfate (SO₄²⁻) | ≤0.05% |

| Iron (Fe) | ≤0.0005% |

| Ammonium (NH₄⁺) | ≤0.05% |

| Source: |

Table 2: Common HEPES Buffer Formulations in Protein Studies

| Application | HEPES Conc. | Additives |

|---|---|---|

| Crystallization | 0.1 M | 0.2 M CaCl₂, 20% PEG 4000 |

| Flow Cytometry | 10 mM | 2% FBS, 0.1% sodium azide |

| Enzymatic Assays | 50 mM | 1 mM DTT, 0.01% Triton X-100 |

| Sources: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。